molecular formula C23H20N2O4S2 B2830954 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-30-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide

Cat. No.: B2830954
CAS No.: 898414-30-7
M. Wt: 452.54
InChI Key: JXSHTOVOUIWBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in humans or veterinary applications. N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a synthetic organic compound designed for research purposes. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzothiazole derivatives have been extensively investigated for their antitumor, antifungal, anticancer, and antibacterial properties, making them a significant focus in drug discovery . The molecular structure of this compound incorporates key pharmacophoric elements. The benzothiazole moiety is a common feature in compounds with demonstrated biological activity and is also valued in materials science for its unique electro-optical properties . The inclusion of a tosyl (p-toluenesulfonyl) group is a structural characteristic found in other research compounds and can be crucial for modulating biological activity and physicochemical properties . Researchers may find this compound valuable for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. Its potential applications span pharmacological screening, chemical biology, and the synthesis of more complex molecular entities.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHTOVOUIWBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compound 4a-4p: (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Structure: Features a benzothiazole linked to a dihydroisoquinoline via an acetamide bridge, differing from the target compound’s tosylpropanamide and hydroxyphenyl groups.
  • Synthesis: Prepared by nucleophilic substitution of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in DMF/triethylamine (80°C, 1.5–2 hours) .
  • Key Differences: The dihydroisoquinoline moiety introduces rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets compared to the target compound’s flexible tosylpropanamide chain.
Compound 29: (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide
  • Structure : Contains a fused dibenzothiadiazocin system and fluorophenyl-thiazole, contrasting with the simpler benzothiazole in the target compound.
  • Synthesis: Involves reductive cyclization using lead powder in a methanol-triethylamine-water-formic acid mixture, a harsher methodology compared to the milder conditions used for benzothiazole derivatives .

Functional Group Analysis

Compound Benzothiazole Amide Type Aromatic Substituents Synthetic Conditions
Target Compound Yes Tosylpropanamide 4-Hydroxyphenyl Not specified in evidence
4a-4p Yes Acetamide Phenyl-dihydroisoquinoline DMF, triethylamine, 80°C
Compound 29 No (thiadiazocin) Propanamide 4-Fluorophenyl, dimethoxyphenyl Lead powder, mixed solvent system

Spectroscopic and Reactivity Comparisons

  • NMR Profiles: The target compound’s hydroxyphenyl and tosyl groups would likely show distinct aromatic proton signals (e.g., δ 7.5–8.2 ppm for aromatic Hs) and a sulfonyl-related peak, similar to compound (2) in (δ 3.4 ppm for CH2, 13.0 ppm for NH) . Compound 4a-4p lacks a tosyl group but includes dihydroisoquinoline protons, which may exhibit upfield shifts due to ring current effects .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features several important structural components:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Hydroxyphenyl group : Contributes to the compound's ability to interact with biological targets.
  • Tosylpropanamide structure : Enhances the compound's stability and solubility.

The compound's IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide, with a molecular formula of C23H20N2O4S2 and a molecular weight of 448.55 g/mol.

The primary mechanism of action for this compound involves the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating mood disorders and neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.

2. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, indicating potential use in developing new antimicrobial agents.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

Study FocusFindings
NeuroprotectionInhibition of MAO-A/B leading to reduced neuronal apoptosis .
Antimicrobial ActivityEffective against multiple strains of bacteria and fungi .
Cancer Cell ProliferationRelated compounds showed significant inhibition in breast cancer cell lines .

Q & A

Q. What are the standard synthetic protocols for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a benzo[d]thiazole derivative with a 4-hydroxyphenyl precursor using coupling reagents like EDCI/HOBt under inert conditions.
  • Step 2: Tosylation of the intermediate propanamide using tosyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to stabilize the reaction .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Key conditions: Temperature control (0–25°C), anhydrous solvents, and inert atmosphere to prevent oxidation of the phenolic group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR: To confirm the integration of aromatic protons (e.g., benzo[d]thiazole at δ 7.2–8.1 ppm) and the tosyl group’s methyl protons (δ 2.4 ppm) .
  • IR Spectroscopy: Identification of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS): To verify molecular weight (MW: ~392.49 g/mol) and fragmentation patterns .
  • HPLC: For purity assessment (>95% by reverse-phase C18 column) .

Q. How is the compound’s biological activity evaluated in preliminary assays?

  • Anticancer Activity: MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50 values calculated using dose-response curves .
  • Antimicrobial Testing: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition: Fluorescence-based assays targeting kinases like Nek2, with ATP-competitive inhibition measured via Ki values .

Advanced Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with THF to reduce side reactions during tosylation .
  • Catalyst Screening: Use DMAP as a nucleophilic catalyst to enhance reaction rates in amide bond formation .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >75% .
  • By-Product Mitigation: Monitor intermediates via TLC and employ scavenger resins (e.g., polymer-bound triphenylphosphine) .

Q. What structural modifications enhance bioactivity in SAR studies?

Modification Impact on Activity Reference
Electron-withdrawing groups (e.g., -NO2) Increased kinase inhibition (IC50 ↓ by 40%)
Methoxy substitution Improved solubility but reduced antimicrobial potency
Hydroxyl group removal Loss of antioxidant activity
  • Key Insight: The 4-hydroxyphenyl group is critical for hydrogen bonding with kinase active sites .

Q. How are computational methods used to study its mechanism of action?

  • Molecular Docking: Autodock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., Nek2). The benzo[d]thiazole ring shows π-π stacking with Phe-148, while the tosyl group occupies hydrophobic pockets .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC50 values .

Q. How should researchers address contradictions in biological data across studies?

  • Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration). For example, IC50 discrepancies in MCF-7 may arise from differing FBS batches .
  • Metabolic Stability: Assess compound degradation in cell media via LC-MS; instability under high pH (>8) may explain reduced activity in some studies .
  • Orthogonal Assays: Validate kinase inhibition using both fluorescence and radiometric assays to rule out assay-specific artifacts .

Q. What are the best practices for ensuring compound stability during storage?

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Buffering: Lyophilize and store in phosphate-buffered (pH 7.4) aliquots to avoid hydrolysis of the tosyl group .
  • Purity Checks: Monthly HPLC analysis to detect degradation products (e.g., free phenol from hydrolysis) .

Q. What analytical challenges arise in purity assessment, and how are they resolved?

  • Challenge 1: Co-elution of impurities with similar polarity. Solution: Use UPLC with a HILIC column for better resolution .
  • Challenge 2: Solubility issues in common solvents (e.g., DMSO interference in NMR). Solution: Dissolve in deuterated DMSO with 0.03% TMS for clearer spectra .
  • Challenge 3: Quantifying trace metal contaminants from synthesis. Solution: ICP-MS analysis after microwave digestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.